molecular formula C19H14FN3O3 B10922204 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922204
M. Wt: 351.3 g/mol
InChI Key: OERAMTDWEUQJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by the presence of a fluorophenyl group, a furan-2-ylmethyl group, and a carboxamide group attached to the oxazolo[5,4-b]pyridine core. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxazolo[5,4-b]pyridine Core: The oxazolo[5,4-b]pyridine core can be synthesized via a cyclization reaction involving a suitable pyridine derivative and an appropriate oxazole precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a furan-2-ylmethyl boronic acid and a suitable halide derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan-2-ylmethyl group, leading to the formation of furan-2-ylmethyl ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under conditions like heating, reflux, or catalysis.

Major Products Formed

    Oxidation: Furan-2-ylmethyl ketones or aldehydes.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes, such as cell signaling, metabolism, and gene expression.

    Pathways Involved: It may modulate pathways related to inflammation, apoptosis, and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

    6-(4-bromophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.

    6-(4-methylphenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14FN3O3/c1-11-17-15(18(24)21-10-14-3-2-8-25-14)9-16(22-19(17)26-23-11)12-4-6-13(20)7-5-12/h2-9H,10H2,1H3,(H,21,24)

InChI Key

OERAMTDWEUQJPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.